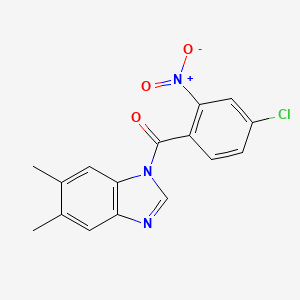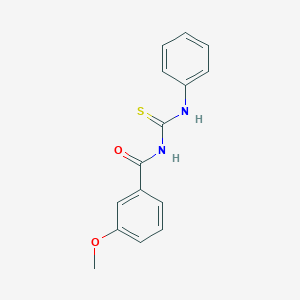![molecular formula C11H13N5O2S B5831751 N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thioacetamide derivative that has been synthesized using different methods. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide exerts its effects through various mechanisms, including the inhibition of histone deacetylases and the regulation of gene expression. N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been found to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes. It has also been shown to activate the AMPK pathway, leading to the inhibition of mTOR signaling and the induction of autophagy.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has also been found to have a protective effect on the heart and improve cardiac function. In addition, N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity. However, some limitations exist, including its poor solubility in water and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several potential directions for future research on N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide. One area of interest is the development of N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide-based therapies for cancer and other diseases. Another area of interest is the investigation of the mechanisms underlying N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide's effects on the heart and the brain. Additionally, further research is needed to optimize the synthesis and administration of N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide for therapeutic applications.
Synthesis Methods
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been synthesized using various methods, including the reaction of 3-methoxybenzyl chloride with sodium thiomethoxide, followed by the reaction of the resulting intermediate with 1-methyl-1H-tetrazole-5-thiol. Another synthesis method involves the reaction of 3-methoxybenzyl chloride with sodium thiomethoxide, followed by the reaction of the resulting intermediate with 1-methyl-1H-tetrazole-5-thiol in the presence of copper (I) iodide.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular disease, N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have a protective effect on the heart and improve cardiac function. In neurological disorders, N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide has been found to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-16-11(13-14-15-16)19-7-10(17)12-8-4-3-5-9(6-8)18-2/h3-6H,7H2,1-2H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDOIIGHYRSTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)
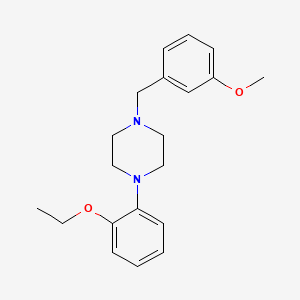
![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)
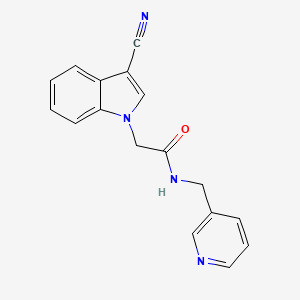
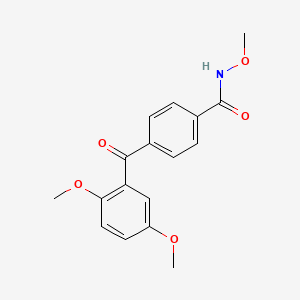

![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)

![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)
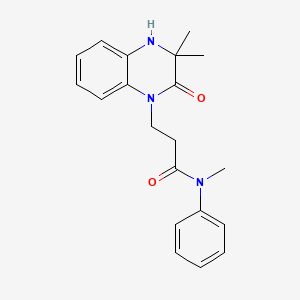
![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)
